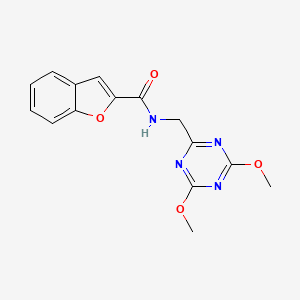

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide

Descripción

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 4. The triazine ring is further functionalized via a methylene bridge to a benzofuran-2-carboxamide moiety.

Propiedades

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-21-14-17-12(18-15(19-14)22-2)8-16-13(20)11-7-9-5-3-4-6-10(9)23-11/h3-7H,8H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOFBCGCGMDPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzofuran-2-carboxamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 1,3,5-triazine ring’s electrophilic character drives nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. The methoxy (-OCH₃) groups act as leaving groups under acidic or basic conditions, enabling displacement by amines, alcohols, or thiols.

Key Examples:

-

Mechanism: Acidic conditions (e.g., benzoic acid) protonate the triazine ring, enhancing electrophilicity. Nucleophiles attack the carbon adjacent to methoxy groups, leading to substitution.

-

Electronic Effects: Methoxy groups deactivate the triazine ring, requiring harsher conditions compared to chloro- or amino-substituted triazines.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield benzofuran-2-carboxylic acid, though the triazine ring’s stability varies with pH:

Hydrolysis Pathways:

-

Acidic Hydrolysis (HCl/H₂O): Cleaves the carboxamide to carboxylic acid, leaving the triazine intact.

-

Alkaline Hydrolysis (NaOH/EtOH): Degrades both the carboxamide and triazine rings, producing fragmented byproducts.

Multicomponent Reactions (MCRs)

The compound participates in MCRs due to its dual functional groups. For example:

-

With THIQ and Terminal Alkynes: In toluene/benzoic acid, the triazine methyl group facilitates coupling with tetrahydroisoquinoline (THIQ) and phenylacetylene, forming polycyclic dihydropyrroloisoquinoline derivatives (yields: 72–84%) .

Notable Byproducts:

-

Spirooxindole intermediates form under suboptimal conditions, highlighting competing reaction pathways .

Functional Group Transformations

Carboxamide Reactivity:

-

Reduction (LiAlH₄): Converts the carboxamide to an amine, though this risks triazine ring reduction.

-

Schiff Base Formation: Reacts with aldehydes/ketones under dehydrating conditions to form imines .

Stability and Side Reactions

-

Thermal Decomposition: Degrades above 200°C, releasing CO₂ and NH₃.

-

Photodegradation: UV exposure cleaves the benzofuran-triazine bond, generating methoxy-triazine fragments.

Comparative Reaction Table

| Reaction Type | Conditions | Key Product | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Aniline, toluene, 90°C | Disubstituted triazine | 86% |

| Hydrolysis | 6M HCl, reflux, 4 h | Benzofuran-2-carboxylic acid | 68% |

| Multicomponent | THIQ, phenylacetylene, 90°C | Dihydropyrroloisoquinoline derivative | 84% |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide has shown promise in medicinal chemistry due to its potential anticancer and antimicrobial properties.

Anticancer Activity

- Research indicates that compounds with similar structures exhibit significant effects against various cancer cell lines such as HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer).

- Mechanisms of action include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by affecting mitochondrial pathways.

- Cell Cycle Arrest : Treatment results in S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

- The compound exhibits notable antibacterial effects against pathogens such as E. coli and S. aureus.

- Potential antifungal properties have also been observed, indicating a broad spectrum of antimicrobial activity.

Materials Science

The unique chemical structure of this compound makes it suitable for applications in materials science:

| Application Area | Description |

|---|---|

| Polymer Additives | Used as an additive in polymer formulations to enhance stability and performance under UV exposure. |

| Coatings | Potential use in protective coatings due to its chemical stability and resistance to degradation. |

Case Study 1: Anticancer Evaluation

A study conducted on the anticancer properties of compounds similar to this compound demonstrated significant cytotoxic effects against HepG2 cells. The results indicated that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The compound exhibited effective inhibition against E. coli and S. aureus, showcasing its potential as a therapeutic agent in infectious diseases.

Mecanismo De Acción

The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines or alcohols to form amides or esters, respectively . The triazine moiety plays a crucial role in stabilizing the intermediate species formed during the reaction .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Triazine-Based Sulfonylurea Herbicides

Several triazine derivatives are widely used as herbicides, sharing structural similarities with the target compound. Key examples include:

Key Differences :

- Bridge Chemistry: Unlike sulfonylurea herbicides (e.g., cinosulfuron), the target compound employs a methylene-carboxamide linker instead of a sulfonamide-carbamoyl group.

- Aromatic System : The benzofuran ring introduces π-π stacking capabilities distinct from the benzene or pyridine rings in other triazine derivatives. Benzofuran’s fused oxygen heterocycle may enhance solubility or metabolic stability compared to purely hydrocarbon systems .

- Triazine Substitution : The 4,6-dimethoxy pattern on the triazine core contrasts with mixed substituents (e.g., methoxy/methyl in metsulfuron-methyl), influencing steric and electronic effects during binding .

Comparative Reactivity :

- The benzofuran-carboxamide group may exhibit lower nucleophilicity compared to amino acids, necessitating adjusted reaction conditions (e.g., longer reaction times or elevated temperatures).

- The absence of α-amino acid chirality in the target compound simplifies stereochemical outcomes compared to derivatives like compound 3–9 .

Physicochemical Properties

| Property | This compound | Cinosulfuron | Metsulfuron-methyl |

|---|---|---|---|

| Molecular Weight | ~375 g/mol (estimated) | 414.4 g/mol | 381.4 g/mol |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | 1.8 | 1.5 |

| Hydrogen Bond Acceptors | 8 | 11 | 9 |

Implications :

- The target compound’s lower hydrogen-bond acceptor count compared to cinosulfuron may reduce water solubility but improve membrane permeability.

- Moderate LogP suggests balanced bioavailability, suitable for both agrochemical and pharmaceutical applications.

Actividad Biológica

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is a compound that belongs to the class of triazine derivatives, known for its diverse applications in organic synthesis and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C14H16N4O4

- Molecular Weight : 304.30 g/mol

- CAS Number : 2034574-26-8

The presence of the triazine ring is significant as it enhances the compound's reactivity and potential interactions with biological targets.

This compound acts primarily through the activation of carboxylic acids, facilitating their participation in various biochemical reactions. The mode of action involves:

- Formation of Active Esters : The compound reacts with carboxylic acids to form active esters, which can further undergo amide coupling reactions.

- Biochemical Pathways : It influences pathways involving carboxylic acids and their derivatives, which are crucial for numerous metabolic processes.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been evaluated against various cancer cell lines:

These values indicate significant cytotoxicity against these cancer cell lines, suggesting that the compound may serve as a lead for further drug development.

Mechanistic Insights

The biological activity is believed to be linked to its ability to modulate key signaling pathways involved in cancer progression. For instance:

- Tubulin Polymerization Inhibition : Similar compounds have shown to inhibit tubulin polymerization, a crucial process for cancer cell division .

- Interaction with Enzymatic Targets : The compound may also interact with specific enzymes involved in cancer metabolism and proliferation.

Case Studies and Research Findings

- Study on Hybrid Drugs : A recent publication explored hybrid drug strategies combining triazine derivatives with other pharmacophores to enhance anticancer efficacy. This compound was part of a series that demonstrated improved activity against PI3Kα and various cancer cell lines compared to traditional chemotherapeutics .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of benzofuran derivatives indicated that modifications at specific positions significantly affect their biological activity. The presence of electron-withdrawing groups or specific substitutions on the benzofuran ring can enhance cytotoxic properties .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

- Absorption and Distribution : Studies suggest that compounds in this class exhibit favorable solubility profiles and can be effectively absorbed in biological systems.

- Metabolism : The metabolism often involves hydroxylation and conjugation reactions typical for triazine derivatives.

- Toxicity Profile : Preliminary assessments indicate a manageable toxicity profile; however, comprehensive toxicological studies are necessary to evaluate long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.